2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione
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Overview
Description
2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione is a useful research compound. Its molecular formula is C12H13NO2S and its molecular weight is 235.3. The purity is usually 95%.
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Scientific Research Applications
Radioprotective Capabilities
The research by Teicher et al. (1990) explored various 1,2-dithiol-3-thione and dithioester compounds, including derivatives similar to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione, for their radioprotective capabilities. They found that some compounds demonstrated effective radioprotection factors in vitro.
DNA Binding and Anticancer Activity
A study by Brodie et al. (2004) investigated platinum(II) complexes with methylated derivatives of phenanthroline, which includes structural similarities to the chemical . They assessed the relationship between molecular structure and biological activity, including DNA binding and anticancer properties.
Antimicrobial Activity
Research by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives, akin to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione. They explored its potential as a bioactive molecule with antimicrobial activity.
Antioxidant Properties
The study by Drapak et al. (2019) involved QSAR analysis of derivatives structurally related to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione to assess their potential as antioxidants. The research provided insights into the molecular structure and antioxidant activities of these compounds.
Synthesis and Application in Liquid Crystalline Materials
Ziessel, Camerel, and Donnio (2009) in their research Ziessel et al. (2009) discussed the synthesis and use of 4-methyl-3,5-diacylaminophenyl platforms with chelating fragments and fluorescent dyes, which are structurally related to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione, in creating phosphorescent metallomesogens.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit antimicrobial and anti-inflammatory activities . They have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
For instance, COX inhibitors prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
Compounds with similar structures have been found to impact the cyclooxygenase pathway . By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that this compound might exhibit antimicrobial and anti-inflammatory effects . These effects could be due to the inhibition of key enzymes involved in these processes .
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-3-5-10(6-4-8)13-11(14)7-16-9(2)12(13)15/h3-6,9H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVJXTVCBHTWEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.